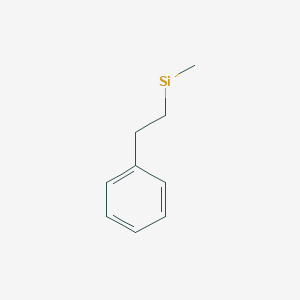

Methylphenethylsilane

CAS No.:

Cat. No.: VC19605126

Molecular Formula: C9H12Si

Molecular Weight: 148.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Si |

|---|---|

| Molecular Weight | 148.28 g/mol |

| Standard InChI | InChI=1S/C9H12Si/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

| Standard InChI Key | VVKCBWIANTVDJQ-UHFFFAOYSA-N |

| Canonical SMILES | C[Si]CCC1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

Methylphenylsilane belongs to the class of organosilanes, where the silicon center adopts a tetrahedral geometry. Its molecular formula (C₇H₁₀Si) and structure enable unique reactivity patterns, particularly in hydrosilylation and reduction reactions. The phenyl group confers aromatic stability, while the methyl group influences steric and electronic properties. Gas-phase ionization energy studies report a value of , indicating moderate stability under electron impact conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

A common laboratory route involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by reduction with lithium aluminum hydride (LiAlH₄):

This two-step process yields methylphenylsilane with high purity, though scalability is limited by the use of pyrophoric reagents.

Industrial Production

The Müller-Rochow process, adapted for methylphenylsilane synthesis, involves direct reaction of silicon with methyl chloride (CH₃Cl) and phenyl chloride (C₆H₅Cl) under copper catalysis:

A patent (CN102225949A) describes an optimized method using phenyl magnesium chloride and methyl trichlorosilane under oxygen-free conditions, achieving high yields (≥85%) with minimal side reactions .

Catalytic Applications in Organic Synthesis

Hydrosilylation Reactions

Methylphenylsilane acts as a hydride donor in metal-catalyzed hydrosilylations. In rhodium-catalyzed asymmetric reductions of ketones, it demonstrates moderate enantioselectivity compared to diarylsilanes. For example, in the reduction of acetophenone:

| Silane | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Methylphenylsilane | 78 | 98 |

| Phenylsilane | 95 | 98 |

| Diphenylsilane | 94 | 99 |

Data sourced from catalytic studies .

While methylphenylsilane underperforms phenylsilane in yield, its retention of high enantioselectivity (98% ee) makes it viable for chiral alcohol synthesis .

Photopolymerization Initiation

Under UV irradiation, methylphenylsilane generates silyl radicals that initiate polymerization with low oxygen inhibition. This property is exploited in coatings and biomedical materials, where rapid curing is essential.

Biological and Material Science Applications

Silicon-Based Biomaterials

Incorporating methylphenylsilane into polymers enhances thermal stability and biocompatibility. Its hydrophobic nature improves moisture resistance in medical device coatings.

Drug Delivery Systems

Functionalized methylphenylsilane derivatives facilitate controlled drug release. Siloxane matrices derived from this compound degrade hydrolytically at physiological pH, enabling targeted therapeutic delivery.

Comparative Analysis with Structural Analogs

Methyldiphenylsilane (C₁₃H₁₄Si), a related compound, exhibits distinct properties due to its two phenyl groups. Key differences include:

| Property | Methylphenylsilane | Methyldiphenylsilane |

|---|---|---|

| Molecular Weight (g/mol) | 122.24 | 198.34 |

| Ionization Energy (eV) | 8.75 | 8.75 (similar) |

| Catalytic Yield (%)* | 78 | 90 |

Future Research Directions

Enantioselective Catalysis

Developing chiral ligands compatible with methylphenylsilane could bridge the yield gap with phenylsilane. Preliminary studies using Rh/P,N-ligand systems show promise, achieving 90% ee in ketone reductions .

Green Chemistry Approaches

Electrochemical synthesis methods, replacing LiAlH₄ with benign reductants, are under investigation to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume